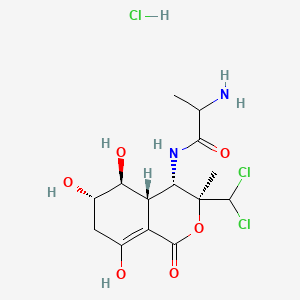
Bactobolin hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bactobolin hydrochloride is a cytotoxic, polyketide-peptide and antitumor antibiotic with the molecular formula C₁₄H₂₀Cl₂N₂O₆. It was discovered in 1979 and has since been studied for its potent biological activities . This compound is known for its unique structure and significant antitumor properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bactobolin hydrochloride involves complex organic reactions. One notable method is the racemic synthesis developed by Weinreb, which involves multiple steps to construct the intricate molecular framework . Another method is the enantiospecific synthesis by Švenda, which focuses on creating the compound with specific stereochemistry .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using the bacterium Pseudomonas yoshidomiensis. The fermentation broth is then subjected to various purification steps to isolate the compound .
化学反应分析
Types of Reactions
Bactobolin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
科学研究应用
Bactobolin hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: It is studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Its potent antitumor properties make it a candidate for developing new cancer therapies.
Industry: It is used in the development of new antibiotics and other pharmaceutical agents
作用机制
Bactobolin hydrochloride exerts its effects by inhibiting bacterial protein translation. It binds to the 50S subunit of the bacterial ribosome, specifically interacting with the L2 protein. This binding disrupts the normal function of the ribosome, leading to the inhibition of protein synthesis and ultimately causing cell death .
相似化合物的比较
Similar Compounds
Actinobolin: Another polyketide antibiotic with a similar structure and biological activity.
Bactobolin B, C, and D: Analogues of Bactobolin hydrochloride with slight variations in their molecular structures.
Uniqueness
This compound is unique due to its potent cytotoxic activity and its specific mechanism of action involving the bacterial ribosome. Its ability to inhibit protein synthesis at a unique site on the ribosome sets it apart from other antibiotics .
Conclusion
This compound is a compound of significant interest due to its unique structure, potent biological activities, and wide range of applications in scientific research. Its synthesis, chemical reactions, and mechanism of action have been extensively studied, making it a valuable model compound in various fields.
属性
CAS 编号 |
73543-68-7 |
|---|---|
分子式 |
C14H21Cl3N2O6 |
分子量 |
419.7 g/mol |
IUPAC 名称 |
N-[(3S,4S,4aS,5S,6S)-3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide;hydrochloride |
InChI |
InChI=1S/C14H20Cl2N2O6.ClH/c1-4(17)11(22)18-10-8-7(5(19)3-6(20)9(8)21)12(23)24-14(10,2)13(15)16;/h4,6,8-10,13,19-21H,3,17H2,1-2H3,(H,18,22);1H/t4?,6-,8+,9+,10-,14-;/m0./s1 |
InChI 键 |
AKPKWIDQDYLTIW-ULHAZQLPSA-N |
手性 SMILES |
CC(C(=O)N[C@H]1[C@H]2[C@@H]([C@H](CC(=C2C(=O)O[C@]1(C)C(Cl)Cl)O)O)O)N.Cl |
规范 SMILES |
CC(C(=O)NC1C2C(C(CC(=C2C(=O)OC1(C)C(Cl)Cl)O)O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


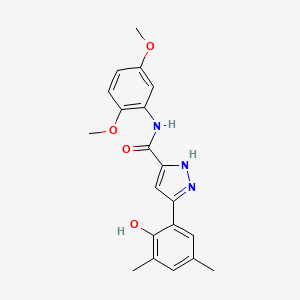
![5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B14086130.png)
![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14086141.png)
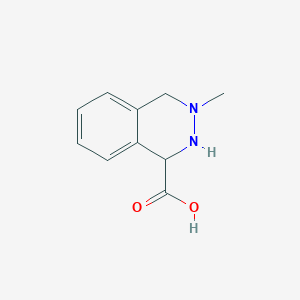
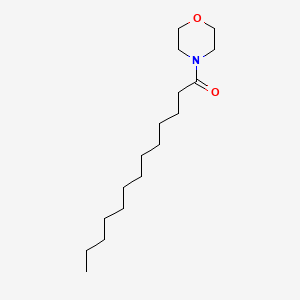
![methyl (8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B14086157.png)


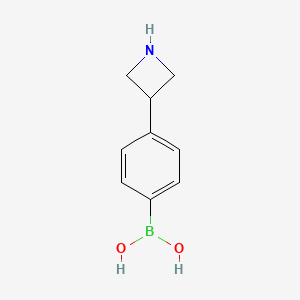
![1,2-Benzenedicarboxamide, N,N'-bis[2-(ethenyloxy)ethyl]-](/img/structure/B14086181.png)
![5-(2-hydroxy-5-methylphenyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14086188.png)

![5-(benzyloxy)-2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]phenol](/img/structure/B14086209.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086215.png)
